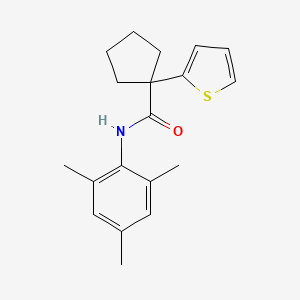

N-mesityl-1-(thiophen-2-yl)cyclopentanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-mesityl-1-(thiophen-2-yl)cyclopentanecarboxamide” is a chemical compound. It is a derivative of thiophene, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The majority of N-heterocyclic carbene catalyzed reactions of α-functionalized aldehydes, including annulations, oxidations, and redox reactions, occur more rapidly with N-mesityl substituted NHCs .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. The structures of the target compounds were identified through 1H NMR, 13C NMR, and HRMS spectra . Single crystal X-ray structural analysis reveals that both crystals are crystallized under a monoclinic P21/n space group .Chemical Reactions Analysis

The N-mesityl group has been found to play a significant role in NHC-catalyzed reactions. The effect of the N-mesityl group is to render the initial addition of the NHC to the aldehyde irreversible, thereby accelerating the formation of the Breslow intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml, and Melting Point is -38 °C .Aplicaciones Científicas De Investigación

Fungicidal Activity in Agriculture

Application Summary

The compound has been investigated for its potential use as a fungicide. Researchers have focused on designing and synthesizing derivatives of N-mesityl-1-(thiophen-2-yl)cyclopentanecarboxamide to combat fungal phytopathogens that threaten agriculture and food safety .

Methods of Application

The derivatives were synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid with the sulfur-containing heterocycle thiophene. The structures of the synthesized compounds were confirmed using 1H NMR , 13C NMR , and HRMS spectra . The in vivo bioassay was conducted against cucumber downy mildew (CDM) in a greenhouse setting .

Results and Outcomes

The bioassay results indicated that certain derivatives, specifically compounds 4a and 4f , exhibited excellent fungicidal activities. Compound 4f showed an EC50 value of 1.96 mg/L , which was significantly better than the commercial fungicides diflumetorim (EC50 = 21.44 mg/L) and flumorph (EC50 = 7.55 mg/L). In field trials, the 10% EC formulation of compound 4f displayed control efficacies of 70% and 79% at concentrations of 100 mg/L and 200 mg/L respectively, outperforming the commercial fungicides flumorph and mancozeb .

Antifungal Agent for Crop Protection

Application Summary

This compound and its derivatives have been studied for their antifungal properties, particularly against pathogens affecting crops .

Methods of Application

The derivatives were tested against various fungal phytopathogens, including oomycetes, ascomycetes, basidiomycetes, and deuteromycetes .

Results and Outcomes

Some derivatives showed promising results, with compound 4f demonstrating superior efficacy compared to commercial fungicides .

Corrosion Inhibition

Application Summary

The compound has potential applications in corrosion inhibition, protecting metals from degradation .

Methods of Application

The compound was synthesized and characterized, and its interaction with metal surfaces was studied using Density Functional Theory (DFT) computations .

Results and Outcomes

Theoretical and experimental results confirmed the molecule’s structure and suggested a positive association with corrosion inhibition efficacy .

Antiviral Research

Application Summary

Derivatives of the compound have been explored for their antiviral properties .

Methods of Application

Molecular docking studies were conducted to identify favorable binding sites for the compound on viral proteins .

Results and Outcomes

The studies pinpointed the most favorable binding sites, suggesting the compound’s potential as an antiviral agent .

I apologize, but it seems that the search did not yield additional unique applications for “N-mesityl-1-(thiophen-2-yl)cyclopentanecarboxamide” beyond the ones already discussed. The available information is limited to its fungicidal activity and potential use in agricultural chemistry as a pesticide .

Safety And Hazards

Direcciones Futuras

Thiophene and its substituted derivatives are significant lead compounds that can be used for further structural optimization . They have been proven to be effective drugs in the present respective disease scenario . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Propiedades

IUPAC Name |

1-thiophen-2-yl-N-(2,4,6-trimethylphenyl)cyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NOS/c1-13-11-14(2)17(15(3)12-13)20-18(21)19(8-4-5-9-19)16-7-6-10-22-16/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSLFACERVVBDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2(CCCC2)C3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-mesityl-1-(thiophen-2-yl)cyclopentanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B2895743.png)

![2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2895745.png)

![(NZ)-N-[(3,5-dimethylpiperidin-1-yl)-phenylmethylidene]-4-fluorobenzenesulfonamide](/img/structure/B2895749.png)

![(4-Bromothiophen-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2895752.png)

![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2895755.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2895759.png)

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2895763.png)

![3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylpropanamide](/img/structure/B2895766.png)